molecular formula C16H20BrN3O4 B4237306 4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide

4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide

Cat. No.: B4237306
M. Wt: 398.25 g/mol
InChI Key: NHENHKBQSIOQNH-UHFFFAOYSA-N
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Description

The compound “4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide” has a molecular formula of C17H22BrN3O4 . It has an average mass of 412.278 Da and a monoisotopic mass of 411.079376 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring attached to a phenyl ring that is substituted with bromo, ethoxy, and methoxy groups . The oxadiazole ring is further attached to a butanamide group .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has a polar surface area of 86 Å2 and freely rotating bonds: 9 . The compound has a molar refractivity of 96.7±0.3 cm3 . The compound’s ACD/LogP is 3.73 .

Scientific Research Applications

4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems.

Mechanism of Action

The mechanism of action of 4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide is not well understood. However, it has been proposed that the compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are associated with inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide in lab experiments is its potential to exhibit anti-inflammatory, analgesic, and anti-cancer properties. However, one limitation is that the compound's mechanism of action is not well understood, which may hinder its application in certain experiments.

Future Directions

There are several future directions for the study of 4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide. One direction is to further investigate the compound's mechanism of action and its potential use as a fluorescent probe for the detection of nitric oxide in biological systems. Another direction is to study the compound's potential use in the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to determine the compound's toxicity and pharmacokinetics in vivo.

Properties

IUPAC Name

4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O4/c1-4-23-12-9-10(8-11(17)15(12)22-3)16-19-14(24-20-16)7-5-6-13(21)18-2/h8-9H,4-7H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHENHKBQSIOQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NOC(=N2)CCCC(=O)NC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide
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4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide
Reactant of Route 3
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4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide
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4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide
Reactant of Route 5
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4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide
Reactant of Route 6
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4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide

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